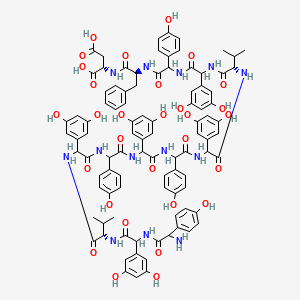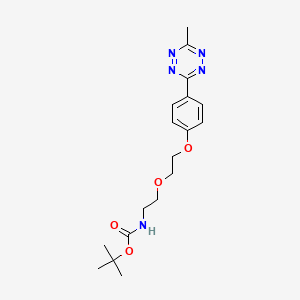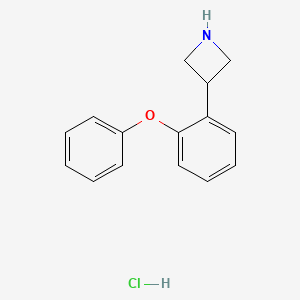
H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces species DSM 11171. This compound is notable for its unique structure, which includes thirteen amino acids, many of which are non-proteinogenic, such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. Feglymycin exhibits significant antibacterial and antiviral activities, making it a promising candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin has been achieved using a linear/convergent hybrid approach. This method involves the micro-flow amide bond formation, which allows for the efficient elongation of peptide chains containing highly racemizable amino acids. The linear strategy enables the installation of various amino acids, while the convergent approach facilitates the coupling of short peptides to form the target oligopeptide .
Industrial Production Methods: Industrial production of feglymycin can be achieved through fermentation processes using Streptomyces species. The fermentation conditions, including nutrient media, temperature, and pH, are optimized to maximize the yield of feglymycin. The antibiotic is then isolated and purified using standard chromatographic techniques .
化学反応の分析
Types of Reactions: Feglymycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce hydroxyl groups into the peptide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds to introduce functional groups into the peptide.
Major Products: The major products formed from these reactions include modified peptides with enhanced biological activity or stability, such as hydroxylated or alkylated derivatives .
科学的研究の応用
Feglymycin has a wide range of scientific research applications, including:
Chemistry: Feglymycin serves as a model compound for studying peptide synthesis and modification. Its unique structure and reactivity make it an excellent candidate for developing new synthetic methodologies.
Biology: In biological research, feglymycin is used to study the mechanisms of bacterial resistance and the role of non-proteinogenic amino acids in peptide function.
Medicine: Feglymycin exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and antiviral activity against human immunodeficiency virus. .
Industry: The compound’s unique properties make it valuable for developing new antibiotics and antiviral drugs.
作用機序
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is crucial for bacterial cell wall formation. This mode of action is different from other peptide antibiotics, making feglymycin a unique and valuable compound in the fight against bacterial infections. Additionally, feglymycin inhibits the entry of human immunodeficiency virus by targeting the viral envelope protein gp120, preventing the virus from binding to the CD4 receptor on host cells .
類似化合物との比較
Feglymycin is compared with other similar compounds, such as:
Vancomycin: Both feglymycin and vancomycin are glycopeptide antibiotics, but feglymycin has a unique structure with non-proteinogenic amino acids, giving it distinct biological activities.
Teicoplanin: Like feglymycin, teicoplanin is a glycopeptide antibiotic used to treat bacterial infections. feglymycin’s unique structure and mode of action make it a valuable alternative.
Ramoplanin: This antibiotic shares structural similarities with feglymycin, including the presence of non-proteinogenic amino acids. .
特性
分子式 |
C95H97N13O30 |
|---|---|
分子量 |
1900.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72?,73-,74-,75?,76?,77?,78?,79?,80?,81?,82?/m0/s1 |
InChIキー |
QJQKBRUTBCTBKE-GDLMMHCQSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
正規SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)



![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)


![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
